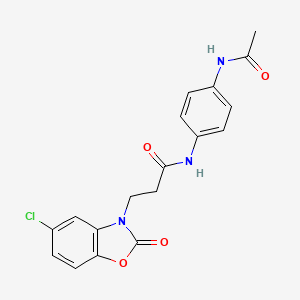
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-acetamidophenyl)propanamide is a derivative of benzoxazole known for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of the compound typically involves the reaction of 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole with N-(4-acetamidophenyl)propanamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to enhance yield and purity.
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. The following table summarizes the findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung cancer) | 15.24 | Induces apoptosis through caspase activation |
| Compound B | MCF-7 (Breast cancer) | 5.02 | Inhibits cell proliferation via cell cycle arrest |
| Compound C | HeLa (Cervical cancer) | 10.50 | Disrupts mitochondrial function leading to cell death |
The compound's activity is often compared against standard chemotherapeutic agents like cisplatin, demonstrating lower cytotoxicity towards normal cells while retaining efficacy against cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents targeting resistant strains.
Case Studies
- Anticancer Study : A study involving A549 lung adenocarcinoma cells treated with the compound showed a dose-dependent reduction in cell viability. At a concentration of 100 µM, the compound reduced viability to approximately 60%, indicating significant cytotoxic effects compared to untreated controls.
- Antimicrobial Study : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.
The biological activity of This compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)20-13-3-5-14(6-4-13)21-17(24)8-9-22-15-10-12(19)2-7-16(15)26-18(22)25/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMDTJXAWMDNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














